

# The Biochemical Inhibition of Ethylene Synthesis by Aviglycine: A Technical Guide

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## Compound of Interest

Compound Name: **Aviglycine**

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## Abstract

Ethylene is a pivotal phytohormone that regulates a wide array of physiological processes in plants, from germination to senescence and fruit ripening. The ability to control ethylene biosynthesis is of significant agricultural and commercial importance. **Aviglycine**, also known as aminoethoxyvinylglycine (AVG), is a potent inhibitor of ethylene production. This technical guide provides an in-depth overview of the biochemical pathway of **aviglycine**'s inhibitory action, detailed experimental protocols for its study, and quantitative data on its efficacy.

## The Ethylene Biosynthesis Pathway and the Role of Aviglycine

Ethylene is synthesized in plants from the amino acid methionine in a two-step enzymatic pathway. The first and rate-limiting step is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), catalyzed by the enzyme ACC synthase (ACS). ACC is then oxidized to ethylene by ACC oxidase (ACO).

**Aviglycine** exerts its inhibitory effect by targeting ACC synthase. It acts as a potent competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of SAM to ACC.<sup>[1][2]</sup> This blockage of the ethylene biosynthesis pathway leads to a significant reduction in ethylene production in plant tissues. The inhibition of ACC synthase by **aviglycine** is a

critical mechanism for controlling ethylene-dependent processes such as fruit ripening, senescence, and abscission.[3]

## Quantitative Data on Aviglycine Inhibition

The inhibitory potency of **aviglycine** on ACC synthase and ethylene production has been quantified in various studies. The following tables summarize key kinetic parameters and the effects of **aviglycine** on ethylene production in different plant species.

Table 1: Kinetic Parameters of **Aviglycine** Inhibition of ACC Synthase

Enzyme Source	Parameter	Value	Reference
Tomato ( <i>Lycopersicon esculentum</i> )	Ki	0.2 $\mu$ M	[4]
Apple ( <i>Malus domestica</i> )	Kd (calculated)	10-20 pM	
Apple ( <i>Malus domestica</i> )	Association Rate	$1.1 \times 10^5$ M <sup>-1</sup> s <sup>-1</sup>	
Apple ( <i>Malus domestica</i> )	Constant (kon)		
Apple ( <i>Malus domestica</i> )	Dissociation Rate	$2.4 \times 10^{-6}$ s <sup>-1</sup>	
Apple ( <i>Malus domestica</i> )	Constant (koff)		

Table 2: Effect of **Aviglycine** on Ethylene Production in Various Plant Tissues

Plant Species	Tissue	Aviglycine Concentration	Ethylene Inhibition	Reference
'Red Delicious' Apple	Fruit	132 mg·L <sup>-1</sup>	Significant reduction	[5]
'Red Delicious' Apple	Fruit	264 mg·L <sup>-1</sup>	Significant reduction	[5]
'Gala' & 'Fuji' Apples	Fruit	125 mg L <sup>-1</sup>	Reduced fruit drop in 'Gala' by ~75%	[2]
'Gala' & 'Fuji' Apples	Fruit	250 mg L <sup>-1</sup>	Reduced fruit drop in 'Gala' by ~75%	[2]
'Starkrimson' Pear	Fruit	60 mg L <sup>-1</sup>	Reduced ethylene synthesis	[6]
'Starkrimson' Pear	Fruit	120 mg L <sup>-1</sup>	Markedly inhibited ethylene synthesis	[6]
Bartlett Pear	Fruit	1 mM	Strongly inhibited ethylene production	[7]
Bartlett Pear	Fruit	5 mM	Ripening did not initiate	[7]
'Huangguan' Pear	Fruit	200 mg L <sup>-1</sup>	Significantly lower ethylene production	[8]
Cox's Orange Pippin Apple	Flowers and Fruits	Not specified	Inhibited ethylene production	[9]

## Experimental Protocols

### In Vitro ACC Synthase Activity Assay (Adapted from Boller et al., 1979)

This protocol describes the measurement of ACC synthase activity by quantifying the amount of its product, ACC, which is then converted to ethylene for measurement by gas chromatography.

#### Materials:

- Plant tissue
- Extraction Buffer: 100 mM EPPS (pH 8.5), 4 mM Dithiothreitol (DTT), 1  $\mu$ M Pyridoxal-5'-phosphate (PLP)
- Assay Buffer: 100 mM EPPS (pH 8.5), 1  $\mu$ M PLP
- S-adenosyl-L-methionine (SAM) solution (e.g., 1 mM in water)
- **Aviglycine** (AVG) solutions of various concentrations
- Reaction Vials (e.g., 10 mL glass vials with rubber septa)
- ACC Assay Reagents (as per Lizada and Yang, 1979):
  - 5% (w/v) HgCl<sub>2</sub>
  - 2 M NaOH
  - 5% (v/v) commercial bleach (sodium hypochlorite)
- Gas Chromatograph with a flame ionization detector (FID)

#### Procedure:

- Enzyme Extraction:
  - Homogenize fresh plant tissue (e.g., 1 g) in ice-cold Extraction Buffer (e.g., 3 mL).

- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
- The supernatant contains the crude enzyme extract.
- Enzyme Assay:
  - In a reaction vial, combine:
    - 500 µL of Assay Buffer
    - 100 µL of enzyme extract
    - 100 µL of AVG solution (or water for control)
    - Pre-incubate for 10 minutes at 30°C.
  - Start the reaction by adding 100 µL of SAM solution.
  - Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
  - Stop the reaction by adding 100 µL of 5% HgCl<sub>2</sub>.
- ACC Quantification (Lizada and Yang, 1979):
  - To the reaction mixture, add 100 µL of a freshly prepared mixture of 2 M NaOH and 5% sodium hypochlorite (2:1, v/v).
  - Seal the vial with a rubber septum.
  - Vortex the vial for 5 seconds.
  - Incubate on ice for 5 minutes to allow for the conversion of ACC to ethylene.
- Ethylene Measurement:
  - Withdraw a 1 mL headspace gas sample from the vial using a gas-tight syringe.
  - Inject the sample into the gas chromatograph.

- Quantify the ethylene produced by comparing the peak area to a standard curve of known ethylene concentrations.

## Quantification of Ethylene Production in Plant Tissue using Gas Chromatography

This protocol outlines the measurement of ethylene released from plant tissue samples.[\[1\]](#)[\[10\]](#)  
[\[11\]](#)

### Materials:

- Plant tissue (e.g., leaf discs, fruit slices)
- Incubation Vials (e.g., 20 mL glass vials with rubber septa)
- Gas Chromatograph with a flame ionization detector (FID)
- Ethylene standard gas for calibration

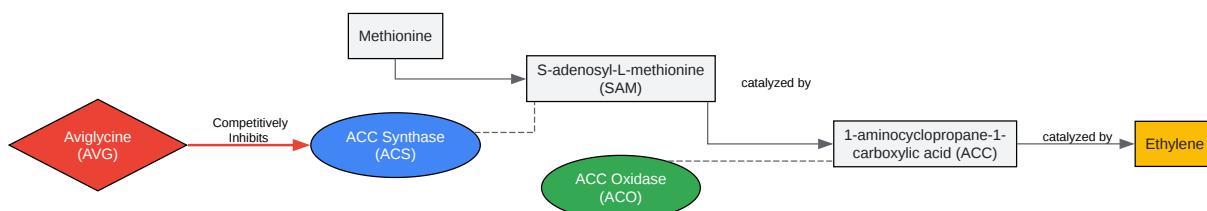
### Procedure:

- Sample Preparation:
  - Excise plant tissue of a known weight or area.
  - If testing inhibitors, incubate the tissue in a solution containing the desired concentration of **aviglycine** for a specified period.
  - Place the tissue in an incubation vial.
- Incubation:
  - Seal the vial with a rubber septum.
  - Incubate the vials under controlled conditions (e.g., 25°C, dark) for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.
- Gas Sampling:

- Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from the vial.
- Gas Chromatography Analysis:
  - Inject the gas sample into the gas chromatograph.
  - The GC conditions should be optimized for ethylene separation (e.g., using an alumina-packed column).
  - The FID will detect the ethylene, and the resulting peak area is proportional to the ethylene concentration.
- Quantification:
  - Prepare a standard curve by injecting known concentrations of ethylene standard gas into the GC.
  - Calculate the ethylene concentration in the plant tissue samples by comparing their peak areas to the standard curve.
  - Express the results as nL of ethylene per gram of tissue per hour (nL g-1 h-1).

## Signaling Pathways and Experimental Workflows

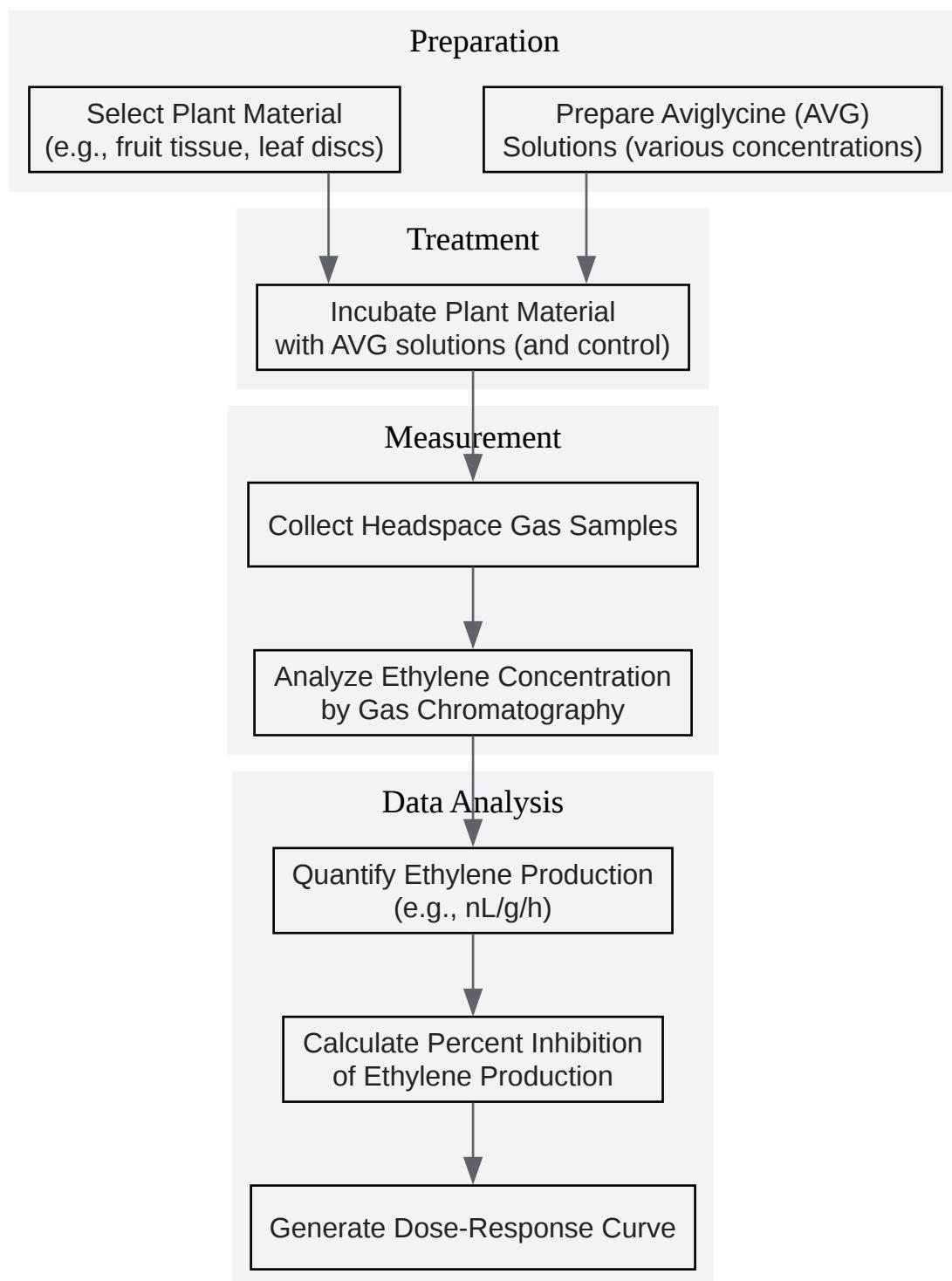
### Biochemical Pathway of Ethylene Synthesis and Inhibition by Aviglycine



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Caption: Biochemical pathway of ethylene synthesis and its inhibition by **aviglycine**.

## Experimental Workflow for Evaluating Aviglycine's Inhibitory Effect



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Caption: Experimental workflow for assessing **aviglycine**'s inhibitory effect on ethylene production.

## Conclusion

**Aviglycine** is a powerful and well-characterized inhibitor of ethylene biosynthesis, acting specifically on the rate-limiting enzyme, ACC synthase. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study. This information serves as a valuable resource for researchers and professionals in the fields of plant science, agriculture, and drug development who are interested in the modulation of ethylene-related processes. The provided methodologies and data can aid in the design of new experiments and the development of novel strategies for controlling plant growth and development.

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